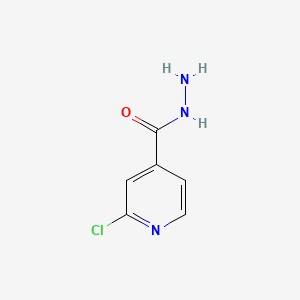

2-氯异烟酸酰肼

描述

2-Chloro-isonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant biological activities, particularly in the treatment of tuberculosis. This compound is characterized by the presence of a chlorine atom at the second position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.

科学研究应用

2-Chloro-isonicotinic acid hydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.

Biology: The compound is studied for its potential antimicrobial and antitubercular activities.

Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

生化分析

Biochemical Properties

2-Chloro-isonicotinic acid hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound interacts with enzymes such as catalase-peroxidase, which activates it into its active form. The active form of 2-Chloro-isonicotinic acid hydrazide then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase, an enzyme crucial for the elongation of fatty acids in the mycobacterial cell wall .

Cellular Effects

2-Chloro-isonicotinic acid hydrazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of the cell wall, leading to cell lysis and death. In mammalian cells, this compound has been observed to interfere with pyridoxine (vitamin B6) metabolism, leading to a deficiency in pyridoxal phosphate, an essential cofactor for many enzymatic reactions. This deficiency can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Chloro-isonicotinic acid hydrazide involves its activation by bacterial catalase-peroxidase, which converts it into an active form. This active form then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase. Additionally, 2-Chloro-isonicotinic acid hydrazide can inhibit other enzymes such as cytochrome P450 enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-isonicotinic acid hydrazide can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 2-Chloro-isonicotinic acid hydrazide has been observed to cause persistent inhibition of mycolic acid synthesis and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Chloro-isonicotinic acid hydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and disruptions in vitamin B6 metabolism. These toxic effects are dose-dependent and can be mitigated by co-administration of pyridoxine .

Metabolic Pathways

2-Chloro-isonicotinic acid hydrazide is metabolized primarily in the liver by enzymes such as N-acetyltransferase and cytochrome P450. The primary metabolic pathway involves acetylation to form N-acetyl-2-Chloro-isonicotinic acid hydrazide, which is then further metabolized to isonicotinic acid and monoacetylhydrazine. These metabolites can exert hepatotoxic effects through the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, 2-Chloro-isonicotinic acid hydrazide is transported and distributed via passive diffusion and active transport mechanisms. It readily diffuses into body fluids, tissues, and organs, including the cerebrospinal fluid, pleural fluid, and ascitic fluid. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

2-Chloro-isonicotinic acid hydrazide localizes primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as it can interact with various enzymes and proteins within these compartments. The compound’s localization is directed by its chemical structure and post-translational modifications, which can target it to specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-isonicotinic acid hydrazide typically involves the reaction of 2-chloro-isonicotinic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Chloro-isonicotinic acid+Hydrazine hydrate→2-Chloro-isonicotinic acid hydrazide

Industrial Production Methods: Industrial production methods for 2-Chloro-isonicotinic acid hydrazide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 2-Chloro-isonicotinic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

作用机制

The mechanism of action of 2-Chloro-isonicotinic acid hydrazide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria.

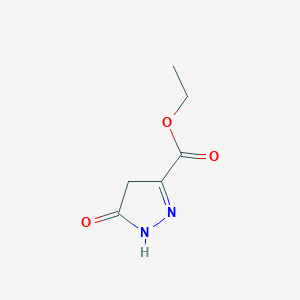

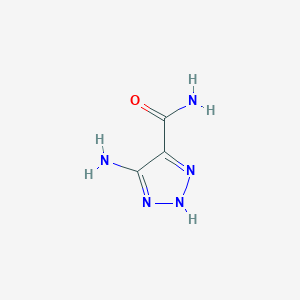

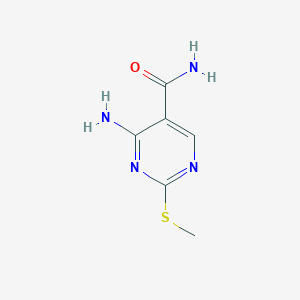

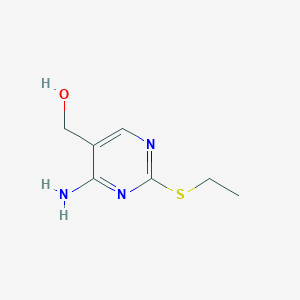

相似化合物的比较

Isonicotinic acid hydrazide: Known for its antitubercular activity.

Nicotinic acid hydrazide: Used in the synthesis of various hydrazone derivatives.

2-Chloro-4-nitrobenzoic acid hydrazide: Studied for its antimicrobial properties.

Uniqueness: 2-Chloro-isonicotinic acid hydrazide is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity compared to other similar compounds.

属性

IUPAC Name |

2-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIIYNBBSHJOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207180 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-04-2 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58481-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。